2-(2-Chlor-5-methylphenoxy)butansäure

Übersicht

Beschreibung

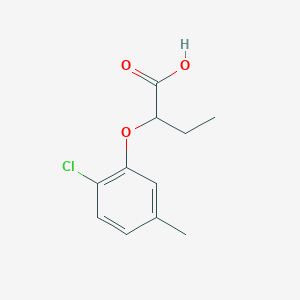

2-(2-Chloro-5-methylphenoxy)butanoic acid is an organic compound with the molecular formula C11H13ClO3. It is a derivative of butanoic acid, featuring a phenoxy group substituted with a chlorine atom and a methyl group. This compound is primarily used in scientific research and has various applications in chemistry and biology.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-5-methylphenoxy)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-methylphenoxy)butanoic acid typically involves the reaction of 2-chloro-5-methylphenol with butanoic acid derivatives under specific conditions. One common method is the esterification of 2-chloro-5-methylphenol with butanoic acid, followed by hydrolysis to yield the desired acid .

Industrial Production Methods: Industrial production of 2-(2-Chloro-5-methylphenoxy)butanoic acid often involves large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Chloro-5-methylphenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-5-methoxyphenylboronic acid

- 2-Chloro-5-methoxybenzoic acid

- 4-(4-Chloro-2-methylphenoxy)butanoic acid

Comparison: 2-(2-Chloro-5-methylphenoxy)butanoic acid is unique due to its specific substitution pattern on the phenoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity and binding affinities, which can be advantageous in certain contexts .

Biologische Aktivität

2-(2-Chloro-5-methylphenoxy)butanoic acid, also known as MCPB (Methyl Chlorophenoxybutanoic acid), is a phenoxy herbicide that has garnered attention due to its biological activity and potential implications for human health and the environment. This article explores its biological activity, including its mechanisms of action, toxicological effects, and relevant case studies.

- Chemical Name : 2-(2-Chloro-5-methylphenoxy)butanoic acid

- CAS Number : 869947-15-9

- Molecular Formula : C12H13ClO3

MCPB functions primarily as a selective herbicide, inhibiting the growth of broadleaf weeds while allowing grasses to thrive. Its mechanism is believed to involve the disruption of plant hormone regulation, particularly auxins. The compound mimics natural auxins, leading to uncontrolled growth and eventual plant death.

Herbicidal Effects

MCPB exhibits significant herbicidal activity against various weed species. Studies indicate that it operates through the following mechanisms:

- Auxin Mimicry : By mimicking the structure of natural auxins, MCPB disrupts normal plant growth patterns.

- Cell Division Inhibition : It inhibits cell division in sensitive plant species, leading to abnormal growth and eventual death.

Toxicological Studies

Research has highlighted several toxicological effects associated with MCPB exposure:

- Developmental Toxicity : In animal studies, MCPB has been shown to cause developmental abnormalities in fetuses when administered to pregnant rats and rabbits. Observed effects included reduced skeletal ossification and increased cranio-facial malformations .

- Carcinogenicity : Current evaluations suggest that MCPB is unlikely to be carcinogenic or mutagenic in humans based on available data .

Case Study 1: Developmental Toxicity in Rodents

A study assessed the effects of MCPB on pregnant rats. Results indicated that exposure led to significant developmental issues in offspring, including skeletal malformations. The study emphasized the need for stringent regulations concerning exposure limits for pregnant women and children .

Case Study 2: Environmental Impact Assessment

A comprehensive review highlighted the persistence of MCPB in freshwater ecosystems, raising concerns about its long-term ecological impact. The study found that residues from agricultural runoff could pose risks to aquatic life and suggested further monitoring and research into mitigation strategies .

Table 1: Summary of Toxicological Effects of MCPB

Eigenschaften

IUPAC Name |

2-(2-chloro-5-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-9(11(13)14)15-10-6-7(2)4-5-8(10)12/h4-6,9H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEUMMWJCKGJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=CC(=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269259 | |

| Record name | 2-(2-Chloro-5-methylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869947-15-9 | |

| Record name | 2-(2-Chloro-5-methylphenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-5-methylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.